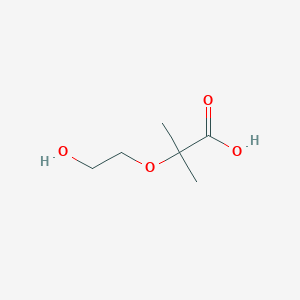
2-(2-Hydroxyethoxy)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Hydroxyethoxy)acetic acid”, also known as β-hydroxyethoxyacetic acid, is the main urinary metabolite of 1,4-Dioxane . This substance is used in various products such as coating products, adhesives and sealants, inks and toners, fillers, putties, plasters, modelling clay, finger paints, paper chemicals and dyes, photo-chemicals, polymers and semiconductors .
Mechanism of Action
2-(2-Hydroxyethoxy)-2-methylpropanoic acid is a hydrophilic monomer that readily forms hydrogen bonds with water molecules. This property allows it to be incorporated into hydrophilic polymer networks, which can then be used in various biomedical applications. This compound has been found to have a low toxicity and is well-tolerated by the human body.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. This compound has also been found to have antioxidant properties, which can help protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
2-(2-Hydroxyethoxy)-2-methylpropanoic acid has several advantages for use in lab experiments. It is easy to handle and can be readily incorporated into hydrophilic polymer networks. This compound also has excellent biocompatibility, making it an ideal material for use in medical applications. However, this compound can be difficult to purify, and it can be expensive to produce in large quantities.
Future Directions
There are several future directions for research involving 2-(2-Hydroxyethoxy)-2-methylpropanoic acid. One area of interest is the development of new hydrophilic polymers for use in biomedical applications. Researchers are also exploring the use of this compound in the development of new drug delivery systems. Additionally, there is interest in using this compound in the production of new materials for use in tissue engineering and regenerative medicine.
Conclusion:
In conclusion, this compound is a versatile chemical compound with many potential applications in scientific research. Its unique properties make it an ideal material for use in the development of hydrophilic polymers, biomedical devices, and other medical applications. While there are limitations to its use, ongoing research is exploring new ways to harness the potential of this compound for a variety of scientific and medical applications.
Synthesis Methods
2-(2-Hydroxyethoxy)-2-methylpropanoic acid can be synthesized through the reaction of methacrylic acid with ethylene oxide. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product is then purified through distillation or chromatography.
Scientific Research Applications
2-(2-Hydroxyethoxy)-2-methylpropanoic acid is commonly used in the field of polymer chemistry as a monomer for the production of hydrophilic polymers. It is also used in the development of dental materials, contact lenses, and biomedical devices. This compound has been found to have excellent biocompatibility, making it an ideal material for use in medical applications.
Properties
IUPAC Name |
2-(2-hydroxyethoxy)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-6(2,5(8)9)10-4-3-7/h7H,3-4H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAXKIUFGLSQSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2618115.png)
![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2618117.png)
![6-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2618119.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2618122.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2618123.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2618124.png)
